2,2-Difluoro-4-phenylbutanoic acid

Description

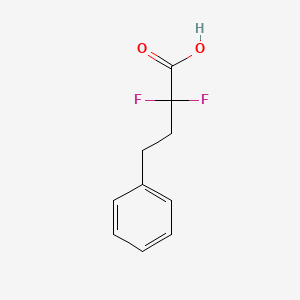

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-4-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c11-10(12,9(13)14)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXIVWTWKFJRGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C(=O)O)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2,2 Difluoro 4 Phenylbutanoic Acid

Reaction Mechanisms of gem-Difluorinated Carboxylic Acids

The reactivity of gem-difluorinated carboxylic acids is largely dictated by the strong electron-withdrawing nature of the two fluorine atoms. This electronic influence is central to the mechanisms of reactions in which these compounds participate.

One notable reaction is the addition of carboxylic acids to gem-difluoroalkenes. nih.govacs.org In these reactions, the carboxylic acid acts as a nucleophile. A proposed concerted mechanism suggests that the ester group of the gem-difluoroalkene is protonated by the carboxylic acid. Simultaneously, the oxygen of the acid attacks the β-carbon, which is rendered electrophilic by the adjacent fluorine atoms. This leads to an enol intermediate that subsequently tautomerizes to the final gem-difluoromethylenated ester product. nih.govacs.org This pathway is advantageous as it avoids the common side reaction of β-fluorine elimination. nih.govacs.org These reactions can often proceed simply with heating, without the need for catalysts or additives. nih.govacs.org

Another significant reaction mechanism involving gem-difluorinated carboxylic acids is the Minisci reaction, a method for the C-H functionalization of heterocyclic systems. nih.govacs.org In this radical-based reaction, gem-difluorinated cycloalkyl carboxylic acids have been shown to be effective radical precursors. nih.govacs.org The mechanism for radical generation from the carboxylic acid typically involves the single electron oxidation of the corresponding carboxylate anion. nih.govacs.org This is often achieved using a system like Ag⁺/S₂O₈²⁻. nih.govacs.org Studies comparing gem-difluorinated carboxylic acids to trifluoroborates as radical sources in the Minisci reaction have indicated that the carboxylic acids can demonstrate higher efficiency in some cases. nih.govacs.org

The table below summarizes key aspects of these reaction mechanisms.

| Reaction Type | Role of gem-Difluorinated Carboxylic Acid | Key Mechanistic Steps | Conditions |

| Addition to gem-Difluoroalkenes | Nucleophile | Concerted protonation and nucleophilic attack, enol intermediate, tautomerization. nih.govacs.org | Simple heating, no catalyst required. nih.govacs.org |

| Minisci Reaction | Radical Precursor | Single electron oxidation of the carboxylate anion to form a radical. nih.govacs.org | Often utilizes an oxidizing system like Ag⁺/S₂O₈²⁻. nih.govacs.org |

Kinetic Studies of Transformations Involving 2,2-Difluoro-4-phenylbutanoic Acid Analogues

Kinetic studies of compounds structurally similar to 2,2-Difluoro-4-phenylbutanoic acid provide valuable insights into how reaction rates are influenced by various factors.

Another relevant kinetic investigation focused on the oxidation of 4-oxo-4-phenylbutanoic acid by benzimidazolium fluorochromate (BIFC). scholarsresearchlibrary.com This reaction was determined to be first order with respect to the oxidant, the 4-oxo acid substrate, and H⁺ ions. scholarsresearchlibrary.com The study, conducted in an acetic acid-water medium, also revealed that the reaction rate increased as the proportion of acetic acid in the solvent mixture was raised. scholarsresearchlibrary.com

The following table presents the kinetic data for these transformations.

| Compound | Reaction | Kinetic Order | Key Findings |

| 2-methyl-3-methoxy-4-phenylbutanoic acid (formation) | Oxidation of MC-LR | Second order overall (first order in permanganate (B83412) and MC-LR). nih.gov | Rate increases with temperature and oxidant concentration; faster initial rate at neutral/alkaline pH. nih.gov Activation energy: 24.44 kJ/mol. nih.gov |

| 4-oxo-4-phenylbutanoic acid | Oxidation by BIFC | First order in [BIFC], [substrate], and [H⁺]. scholarsresearchlibrary.com | Rate increases with higher acetic acid concentration in the solvent. scholarsresearchlibrary.com |

Electrophilic and Nucleophilic Substitution Patterns in Fluorinated Carboxylic Acids

The presence of fluorine atoms significantly impacts the electrophilic and nucleophilic substitution reactions of carboxylic acids. The high electronegativity of fluorine plays a crucial role in the reactivity patterns observed.

Electrophilic Substitution: In the context of fluorinated carboxylic acids, electrophilic fluorination is a key transformation. For instance, α-fluoroesters can be synthesized from carboxylic acids through a process involving activation of the carboxylic acid, followed by enantioselective fluorination. mdpi.com One method uses an isothiourea catalyst to generate a reactive acyl ammonium (B1175870) intermediate from the carboxylic acid. This intermediate then forms a C1-ammonium enolate, which is subsequently fluorinated by an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). mdpi.com

Nucleophilic Substitution: Fluorinated carboxylic acids and their derivatives can also participate in nucleophilic substitution reactions. Acyl fluorides, which can be generated from carboxylic acids, are effective electrophiles that react with a wide range of nucleophiles. acs.org The conversion of carboxylic acids to acyl fluorides can be achieved using reagents like pentafluoropyridine (B1199360) (PFP) under mild conditions. acs.org These in situ generated acyl fluorides can then readily react with amines in a one-pot process to form amides. acs.org

In nucleophilic aromatic substitution (SNAᵣ), the reactivity of the aromatic ring is enhanced by the presence of strong electron-withdrawing groups. masterorganicchemistry.com The gem-difluoro group, being strongly electron-withdrawing, would be expected to activate a phenyl ring towards nucleophilic attack, particularly if positioned ortho or para to a leaving group. masterorganicchemistry.com Interestingly, in such reactions, fluorine itself can act as a leaving group because C-F bond cleavage is not the rate-determining step. masterorganicchemistry.com

| Reaction Type | Substrate/Intermediate | Reagent/Catalyst | Product |

| Electrophilic Fluorination | Carboxylic Acid | Isothiourea catalyst, NFSI. mdpi.com | α-Fluoroester. mdpi.com |

| Nucleophilic Substitution | Carboxylic Acid | Pentafluoropyridine (PFP), Amine. acs.org | Amide (via in situ Acyl Fluoride). acs.org |

| Nucleophilic Aromatic Substitution | Aromatic ring with electron-withdrawing groups | Nucleophile | Substituted aromatic compound. masterorganicchemistry.com |

Tautomerism and Isomerization Pathways in Structurally Related Compounds

Tautomerism, the reversible isomerization involving the migration of a proton, and other isomerization processes are important considerations in understanding the behavior of organic molecules in solution. bas.bg For compounds structurally related to 2,2-Difluoro-4-phenylbutanoic acid, various forms of tautomerism and isomerization can be envisaged.

A notable example is keto-enol tautomerism. While 2,2-Difluoro-4-phenylbutanoic acid itself does not have the structure for this, its analogues, such as 4-oxo-4-phenylbutanoic acid, exist in equilibrium between the keto form and its corresponding enol tautomer. The position of this equilibrium is influenced by factors like the solvent. scholarsresearchlibrary.com

Ring-chain tautomerism is another relevant pathway, particularly for molecules containing appropriately positioned functional groups. researchgate.netacs.orgresearchgate.net For instance, a molecule with a ketone and a hydroxyl group in a suitable arrangement can undergo cyclization to form a hemiacetal. researchgate.netacs.orgresearchgate.net Studies on the molecule 4-deoxynivalenol (DON), which has a complex heterocyclic structure, have shown that it can exist in equilibrium with its hemiacetal tautomer in solution. acs.orgresearchgate.net The extent of this tautomerization was found to be dependent on the NMR solvent used, with low polarity solvents favoring the open-chain keto form. acs.org

Furthermore, molecules can exist as a mixture of conformational isomers due to rotation around single bonds. acs.orgresearchgate.net High-resolution NMR studies of DON have revealed the presence of multiple minor signals clustered around the major signals, suggesting the existence of several conformational isomers in solution in addition to tautomers. acs.orgresearchgate.net

| Isomerization Type | Description | Example Compound | Influencing Factors |

| Keto-Enol Tautomerism | Interconversion between a keto and an enol form. scholarsresearchlibrary.com | 4-oxo-4-phenylbutanoic acid. scholarsresearchlibrary.com | Solvent. scholarsresearchlibrary.com |

| Ring-Chain Tautomerism | Reversible cyclization, e.g., keto to hemiacetal. acs.orgresearchgate.net | 4-deoxynivalenol (DON). acs.orgresearchgate.net | Solvent polarity. acs.org |

| Conformational Isomerism | Isomers differing by rotation about single bonds. acs.orgresearchgate.net | 4-deoxynivalenol (DON). acs.orgresearchgate.net | Solution environment. acs.orgresearchgate.net |

Derivatives and Analogues of 2,2 Difluoro 4 Phenylbutanoic Acid: Synthesis and Exploration

Design and Synthesis of Functionalized 2,2-Difluoro-4-phenylbutanoic Acid Derivatives

The functionalization of 2,2-difluoro-4-phenylbutanoic acid is primarily centered on modifying its carboxylic acid moiety, derivatizing its aromatic ring, and introducing new stereocenters to explore stereochemical influences on biological activity.

The carboxylic acid group of 2,2-difluoro-4-phenylbutanoic acid is a prime handle for derivatization into esters and amides, which are common functional groups in pharmacologically active compounds. The synthesis of these derivatives typically follows standard organic chemistry protocols.

Esterification can be achieved through Fischer esterification, reacting the carboxylic acid with an alcohol under acidic catalysis. However, for more sensitive substrates or to achieve higher yields, coupling agents are often employed.

Amide formation generally requires activation of the carboxylic acid due to the basicity of amines, which would otherwise lead to a non-productive acid-base reaction. chemistrysteps.com Common methods include converting the carboxylic acid to a more reactive acyl chloride or using peptide coupling reagents. chemistrysteps.comlibretexts.org Reagents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) facilitate the efficient coupling of carboxylic acids with a wide range of amines. mdpi.com These methods are mild and tolerate a broad scope of functional groups, making them suitable for creating diverse amide libraries from 2,2-difluoro-4-phenylbutanoic acid. nih.gov

Table 1: Representative Synthesis of Ester and Amide Derivatives This table is interactive. Users can sort data by clicking on column headers.

| Derivative Type | Reagents | General Method |

|---|---|---|

| Methyl Ester | Methanol, Acid Catalyst | Fischer Esterification |

| Ethyl Ester | Ethanol, Acid Catalyst | Fischer Esterification |

| General Ester | Alcohol, DCC/DMAP | Steglich Esterification |

| Primary Amide | 1. SOCl₂ 2. NH₃ | Acyl Chloride Formation followed by Amination |

| Substituted Amide | Amine, HATU, DIPEA | Peptide Coupling |

Modifying the phenyl ring of 2,2-difluoro-4-phenylbutanoic acid allows for the systematic probing of how electronic and steric properties of aromatic substituents affect molecular interactions. The synthesis of these analogues can be approached in two primary ways: by starting with an already substituted aromatic compound or by functionalizing the phenyl ring at a later stage.

A common route involves the hydrocarboxymethylation of substituted styrenes. researchgate.net A range of styrenes bearing either electron-withdrawing or electron-donating groups can be converted to the corresponding 4-phenylbutyric acids. researchgate.net Subsequent difluorination at the C2 position would then yield the desired target molecules. Another strategy begins with substituted 2-aminobenzoic acids, which can be used to construct more complex heterocyclic systems that incorporate the difluorinated side chain. mdpi.com For instance, the synthesis of KCNQ2 inhibitors involved evaluating various halogen, trifluoromethyl, and methoxy (B1213986) substitutions on the phenyl ring, which led to compounds with retained or, in some cases, equal potency to the unsubstituted parent compound. nih.gov

While 2,2-difluoro-4-phenylbutanoic acid itself is achiral, the introduction of one or more additional asymmetric centers can lead to diastereomers with distinct biological activities and properties. google.comgoogle.com The stereochemistry of a molecule is crucial, as enantiomers can have different, and sometimes opposing, pharmacological effects. nih.gov

Chiral centers can be introduced through various synthetic strategies. One approach is the use of chiral auxiliaries to direct the stereoselective functionalization of the molecule. nii.ac.jp Another method involves asymmetric synthesis, such as the enantioselective Henry addition of bromonitromethane (B42901) to aldehydes, which can establish a chiral hydroxyl-bearing carbon. nih.gov Subsequent transformations can convert this intermediate into an α-hydroxy amide with high enantiomeric excess. nih.gov For related structures like 3-amino-4-phenylbutanoic acid, enantiomerically pure starting materials, such as protected alpha-amino acids, can be used to generate specific stereoisomers. google.com Furthermore, asymmetric reduction of prochiral ketones is a well-investigated method for producing chiral compounds. researchgate.net These established methodologies for creating stereocenters can be adapted to the synthesis of chiral analogues of 2,2-difluoro-4-phenylbutanoic acid, providing access to a wider range of chemical and biological space.

Synthetic Utility of 2,2-Difluoro-4-phenylbutanoic Acid as a Building Block

The unique combination of a difluorinated carbon, a carboxylic acid, and a phenyl group makes 2,2-difluoro-4-phenylbutanoic acid a highly valuable and versatile building block in synthetic organic chemistry. bldpharm.comcymitquimica.com

The 2,2-difluoro-4-phenylbutanoic acid scaffold can be integrated into larger and more complex molecular structures. Its carboxylic acid function serves as a key anchor point for extension. For example, it can be used in peptide synthesis, where the difluoroalkyl moiety acts as a bioisostere of a natural amino acid side chain, potentially enhancing peptide stability or modulating receptor binding. researchgate.netresearchgate.net The phenyl group also offers a site for further elaboration, for example, through cross-coupling reactions to build biaryl systems or by serving as an anchor for constructing spirocyclic frameworks. acs.org The difluoromethyl group itself is recognized as a lipophilic bioisostere of moieties like alcohols or thiols, making this building block attractive for designing molecules intended to interact with biological systems. researchgate.net

The amenability of the 2,2-difluoro-4-phenylbutanoic acid core to derivatization makes it an excellent scaffold for the preparation of compound libraries for high-throughput biological screening. nih.govresearchgate.net By systematically varying the substituents on the amide/ester functionality and the aromatic ring, a large collection of related molecules can be synthesized.

This approach was exemplified in the discovery of KCNQ2 channel modulators, where an initial screening hit was modified by creating a library of analogues. nih.gov Different acyl chains were attached to an aniline (B41778) core, and various substitutions on the phenyl ring were explored. This systematic exploration of the structure-activity relationship (SAR) led to the identification of compounds with significantly improved potency and even a functional switch from antagonist to agonist activity. nih.gov Such libraries are crucial in drug discovery for identifying lead compounds and optimizing their pharmacological profiles. mdpi.com

Table 2: Example of a Structure-Activity Relationship (SAR) Library Scaffold This table is interactive. Users can sort data by clicking on column headers.

| Scaffold Core | Variation Point 1 (R¹) | Variation Point 2 (R²) | Purpose |

|---|---|---|---|

| 2,2-Difluoro-4-phenylbutanoic acid | Amide/Ester Substituents | Aromatic Ring Substituents | Explore SAR for a specific biological target |

| Alkyl, Aryl, Heterocyclyl Groups | Halogens, Alkoxy, CF₃ Groups | Optimize potency, selectivity, and pharmacokinetic properties |

Computational and Theoretical Studies on 2,2 Difluoro 4 Phenylbutanoic Acid

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, albeit with approximations, to determine the electronic structure and preferred three-dimensional arrangement (conformation) of a molecule. For 2,2-Difluoro-4-phenylbutanoic acid, methods like Density Functional Theory (DFT) are employed to predict its geometry and electronic characteristics. nih.gov

The calculations typically start with a geometry optimization, where the algorithm seeks the lowest energy arrangement of the atoms, representing the most stable conformation of the molecule. From this optimized structure, a wealth of information can be derived. Key electronic properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Furthermore, these calculations provide details on the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of interaction for chemical reactions.

Table 1: Illustrative Calculated Geometric and Electronic Properties for 2,2-Difluoro-4-phenylbutanoic Acid The following data are representative values that would be obtained from a DFT calculation (e.g., at the B3LYP/6-31G level) and are for illustrative purposes.*

| Parameter | Calculated Value | Unit |

|---|---|---|

| Geometric Parameters | ||

| C-F Bond Length | 1.35 | Å |

| C-C (difluoro) Bond Length | 1.54 | Å |

| O-H Bond Length | 0.97 | Å |

| F-C-F Bond Angle | 106.5 | Degrees |

| O-C=O Bond Angle | 123.0 | Degrees |

| Electronic Properties | ||

| HOMO Energy | -7.2 | eV |

| LUMO Energy | -0.8 | eV |

| HOMO-LUMO Gap | 6.4 | eV |

Mechanistic Density Functional Theory (DFT) Studies of Reactions Involving Difluorinated Carboxylic Acids

Density Functional Theory (DFT) is a versatile computational tool not only for static molecular properties but also for studying the dynamics of chemical reactions. For difluorinated carboxylic acids like 2,2-Difluoro-4-phenylbutanoic acid, DFT can elucidate reaction mechanisms by mapping the potential energy surface of a given transformation. researchgate.net This involves identifying the structures of reactants, products, and, most importantly, the transition states that connect them.

By calculating the energies of these species, researchers can determine key thermodynamic and kinetic parameters. For instance, the difference in energy between products and reactants yields the reaction enthalpy (ΔH), indicating whether a reaction is exothermic or endothermic. The energy difference between the transition state and the reactants provides the activation energy (Ea), which is the primary determinant of the reaction rate.

Such studies are crucial for understanding processes like esterification, amidation, or potential metabolic transformations of the acid. For example, a DFT study could model the reaction pathway of 2,2-Difluoro-4-phenylbutanoic acid with an alcohol, revealing the precise mechanism of ester formation and the energetic barriers involved. doi.org

Table 2: Hypothetical DFT-Calculated Thermodynamic Data for the Esterification of 2,2-Difluoro-4-phenylbutanoic Acid with Methanol This table presents hypothetical data to illustrate the typical output of a DFT study on a chemical reaction.

| Parameter | Value | Unit |

|---|---|---|

| Enthalpy of Reactants | -750.12 | Hartree |

| Energy of Transition State | -750.08 | Hartree |

| Enthalpy of Products | -750.15 | Hartree |

| Activation Energy (Ea) | 25.1 | kcal/mol |

Molecular Docking and Dynamics Simulations for Biological Interactions

To explore the potential of 2,2-Difluoro-4-phenylbutanoic acid as a biologically active agent, computational techniques like molecular docking and molecular dynamics (MD) simulations are indispensable. nih.govresearchgate.net These methods predict how a small molecule (ligand) might bind to a biological macromolecule, such as a protein or enzyme, and the stability of this interaction over time.

Molecular docking involves placing the ligand into the binding site of a target protein in various orientations and conformations to find the most favorable binding pose. unair.ac.id The "best" pose is typically determined by a scoring function that estimates the binding affinity, often expressed as a binding energy (kcal/mol). A more negative value suggests a stronger, more favorable interaction. Docking can identify key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and specific amino acid residues in the protein's active site.

Following docking, molecular dynamics simulations can be performed to assess the stability of the predicted protein-ligand complex. mdpi.comnih.gov An MD simulation models the movements of atoms over time (typically nanoseconds), providing a dynamic view of the complex. Key metrics like the Root Mean Square Deviation (RMSD) of the ligand's position are monitored. A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound in its predicted pose. physchemres.org

Table 3: Representative Output from a Molecular Docking and Dynamics Simulation Study The data below are hypothetical, illustrating a potential interaction with a target protein (e.g., a hypothetical enzyme).

| Parameter | Value | Description |

|---|---|---|

| Molecular Docking | ||

| Binding Energy | -7.8 | kcal/mol |

| Key Interacting Residues | Arg120, Tyr254, Phe340 | Amino acids forming hydrogen bonds or hydrophobic interactions. |

| Hydrogen Bonds | 2 | Number of hydrogen bonds formed with the protein. |

| Molecular Dynamics | ||

| Simulation Time | 100 | ns |

| Average Ligand RMSD | 1.8 | Å |

Structure-Activity Relationship (SAR) Prediction through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational strategy used to correlate the chemical structure of a series of compounds with their biological activity. bio-hpc.eumdpi.com This approach is foundational in medicinal chemistry for optimizing lead compounds and designing new molecules with enhanced potency. nih.gov

A QSAR study for 2,2-Difluoro-4-phenylbutanoic acid would begin by creating a dataset of structurally similar analogues. For each analogue, a set of "molecular descriptors" is calculated. These are numerical values that encode various aspects of the molecule's physicochemical properties, such as its size, shape, hydrophobicity (LogP), and electronic features.

Once the descriptors and the corresponding biological activities (which must be determined experimentally for a "training set" of compounds) are compiled, statistical methods are used to build a mathematical model. nih.gov This model represents an equation that links the descriptors to the activity. A validated QSAR model can then be used to predict the biological activity of new, yet-to-be-synthesized analogues of 2,2-Difluoro-4-phenylbutanoic acid, allowing researchers to prioritize the synthesis of the most promising candidates. bio-hpc.eu

Table 4: Illustrative Data for a Hypothetical QSAR Study of 2,2-Difluoro-4-phenylbutanoic Acid Analogues This table shows a simplified example of data used to build a QSAR model, correlating molecular properties with predicted biological activity.

| Compound Analogue (Modification on Phenyl Ring) | LogP (Calculated) | Polar Surface Area (Ų) | Predicted IC₅₀ (µM) |

|---|---|---|---|

| 4-H (Parent Compound) | 2.65 | 37.3 | 15.2 |

| 4-Cl | 3.36 | 37.3 | 8.5 |

| 4-OH | 2.02 | 57.5 | 22.1 |

| 4-CH₃ | 3.16 | 37.3 | 12.8 |

In Vitro Biological Activities and Molecular Interactions of 2,2 Difluoro 4 Phenylbutanoic Acid and Its Derivatives

Impact of Fluorine Atoms on Biological Recognition and Activity

The introduction of fluorine into a molecule can significantly alter its physicochemical properties, with profound consequences for its biological activity. researchgate.net The fluorine atom's high electronegativity, small size, and the low polarizability of the carbon-fluorine (C-F) bond can influence a molecule's absorption, distribution, and interaction with biological targets. researchgate.netnih.gov Fluorination can modulate a compound's lipophilicity, acidity, and basicity, which in turn affects its binding affinity to receptors and enzymes, as well as its pharmacokinetic profile. acs.orgresearchgate.net

Fluorinated groups can act as isosteres of other functional groups, mimicking them in biological interactions. researchgate.net For instance, the difluoromethyl group (CF2) can be a bioisostere for a hydroxyl or thiol group, influencing hydrogen bonding and other non-covalent interactions within a protein's active site. researchgate.netnih.gov This mimicry is a key strategy in the design of enzyme inhibitors, including substrate analogues and transition-state analogues. researchgate.net The replacement of hydrogen with fluorine can also block sites of metabolic oxidation, thereby increasing the metabolic stability and prolonging the biological effect of a compound. nih.govnih.gov The strong C-F bond is resistant to cleavage by many metabolic enzymes. nih.gov

Furthermore, the introduction of fluorine can lead to significant conformational changes in a molecule due to electrostatic interactions, which can either be repulsive or attractive. acs.org These conformational biases can have a dramatic effect on biological activities by optimizing the molecule's fit within a target's binding pocket. nih.gov The strategic placement of fluorine atoms can therefore enhance the potency and selectivity of a drug candidate. nih.govnih.gov

Enzyme Inhibition Studies

The structural motif of 2,2-Difluoro-4-phenylbutanoic acid lends itself to the design of inhibitors for various enzymes, leveraging the unique properties of the difluoro group.

In Vitro Assay Development and Validation

The evaluation of enzyme inhibitors requires the development and validation of robust in vitro assays. A common method for studying enzyme inhibition is the fluorescence resonance energy transfer (FRET) assay. iucr.orgiucr.org This technique is used to measure the activity of enzymes like viral endonucleases by monitoring the cleavage of a fluorescently labeled substrate. iucr.orgiucr.org The assay's validity is established by ensuring the proper order of addition of the enzyme, substrate, and potential inhibitor, as this can influence the observed inhibitory efficacy. iucr.org

Another widely used technique is differential scanning fluorimetry (DSF), also known as the Thermofluor assay. iucr.org DSF measures the thermal stability of a protein in the presence and absence of a ligand. An increase in the melting temperature of the protein upon ligand binding indicates a stabilizing interaction, which can be correlated with inhibitory activity. iucr.org

For quantitative analysis of inhibitor potency, IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%) are determined. These values are typically obtained by performing the assay with a range of inhibitor concentrations and fitting the data to a dose-response curve. nih.gov The reliability of these assays is confirmed through statistical analysis and comparison with known inhibitors. google.comgoogle.com

Modulation of Cellular Pathways

Beyond direct enzyme inhibition, derivatives of 2,2-Difluoro-4-phenylbutanoic acid can influence cellular function by modulating key signaling pathways.

In Vitro Cell-Based Assays

To study the effects of these compounds on cellular pathways, a variety of in vitro cell-based assays are employed. These assays use cultured cells to model biological processes and assess the impact of a test compound. For example, cell proliferation can be measured using the MTT assay, which quantifies the metabolic activity of viable cells. researchgate.net

Apoptosis, or programmed cell death, can be assessed by methods such as DAPI staining to visualize nuclear morphology and Annexin V/PI staining to detect early and late apoptotic cells. researchgate.net The expression levels of specific proteins involved in a pathway of interest can be quantified using techniques like Western blotting and enzyme-linked immunosorbent assay (ELISA). researchgate.net The mRNA levels of target genes can be measured by reverse transcription-polymerase chain reaction (RT-PCR). mdpi.com

Molecular Mechanisms of Action in Cellular Models

Research has shown that phenylbutyric acid and its derivatives can modulate cellular stress responses, such as the endoplasmic reticulum (ER) stress response and autophagy. ER stress occurs when unfolded or misfolded proteins accumulate in the ER, triggering the unfolded protein response (UPR). plos.orgnih.gov The UPR aims to restore ER homeostasis but can lead to apoptosis if the stress is prolonged or severe. plos.org

4-Phenylbutyric acid (4-PBA), a related compound, has been shown to act as a chemical chaperone, alleviating ER stress by facilitating protein folding. researchgate.netplos.orgnih.gov Studies have demonstrated that 4-PBA can reduce the expression of ER stress markers such as BiP, CHOP, and ATF4 in various cell models. mdpi.com This has been observed in chondrocytes, neuronal cells, and retinal cells under stress conditions. mdpi.complos.orgnih.gov

Autophagy is a cellular process responsible for the degradation of damaged organelles and protein aggregates. There is evidence of crosstalk between ER stress and autophagy. researchgate.net Some studies suggest that derivatives of phenylbutanoic acid can influence autophagy. For example, a derivative of retinoic acid, 4-Amino-2-Trifluoromethyl-Phenyl Retinate, has been shown to induce autophagy in leukemia cells, which contributes to its differentiation-inducing effects. nih.gov

The modulation of these fundamental cellular pathways by phenylbutanoic acid derivatives highlights their potential to influence a wide range of cellular processes, from protein quality control to cell fate decisions.

Table 2: Summary of Cellular Effects

| Cellular Pathway | Effect | Cell Model | Key Markers | Reference |

| Endoplasmic Reticulum Stress | Reduction | Chondrocytes, Neuronal Cells, Retinal Cells | BiP, CHOP, ATF4 | mdpi.complos.orgnih.gov |

| Autophagy | Induction | Acute Promyelocytic Leukemia Cells | - | nih.gov |

| Apoptosis | Inhibition | Retinal Cells | Bad, Bax | mdpi.com |

| Cell Proliferation | Inhibition | Glioma Cells | - | nih.gov |

Antimicrobial and Antiviral Evaluation in In Vitro Systems

The investigation into the biological activities of 2,2-Difluoro-4-phenylbutanoic acid and its structural analogs has extended to their potential antimicrobial and antiviral properties. While direct studies on 2,2-Difluoro-4-phenylbutanoic acid are not extensively documented in the available literature, research on related fluorinated compounds and phenylbutanoic acid derivatives provides insights into their potential efficacy against various pathogens in vitro.

Methodologies for evaluating antiviral and antimicrobial efficacy typically involve cell-based assays. For antiviral screening, an assay may measure the inhibition of the virus-induced cytopathic effect (CPE). frontierspartnerships.orgnih.gov In such assays, confluent cell cultures in microtiter plates are infected with a specific virus dose. nih.gov The compounds are then added at various concentrations, and the inhibition of CPE is determined after an incubation period, often using methods like the neutral red uptake assay. frontierspartnerships.org The 50% inhibitory concentration (IC₅₀), which is the concentration that inhibits the viral CPE by 50%, is a key parameter derived from these experiments. frontierspartnerships.org Similarly, for anti-HIV activity, the inhibition of virus-induced cytopathic effects in cells like MT-4 can be monitored using the MTT assay to determine the number of viable cells after a period of incubation. nih.gov

For instance, studies on farnesoic acid derivatives have demonstrated that structural modifications significantly influence their antimicrobial spectrum. jmb.or.kr While ester derivatives were largely inactive against bacteria, certain amide derivatives showed weak antibacterial activity. jmb.or.kr Notably, a primary amide derivative of farnesoic acid displayed potent antifungal activity against species like Aspergillus niger, Candida albicans, and Trichophyton sp. with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 25 µg/ml. jmb.or.kr This suggests that the functional group attached to the carboxylic acid is crucial for antifungal action. jmb.or.kr

In the realm of antiviral research, derivatives of quinazolin-4(3H)-one, which share aromatic structural features, have been evaluated. One such derivative, 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid, showed distinct antiviral activity against Herpes simplex virus (HSV) and vaccinia viruses, with an IC₅₀ of 12 μg/ml. nih.gov Furthermore, research into inhibitors of the La Crosse virus (LACV) endonuclease identified 2,4-dioxo-4-phenylbutanoic acid (DPBA), a related butanoid acid, as having submicromolar inhibitory efficacy (IC₅₀ of 0.99 µM). iucr.org This activity is attributed to the compound's ability to chelate metal ions in the viral enzyme's active site. iucr.org

The antimicrobial potential of compounds containing a phenyl group is also recognized. For example, phenylpropionic and phenylacetic acids have demonstrated strong antibacterial effects against various bacteria at concentrations of 1000 μg mL−1. mdpi.com Studies on other benzoic acid derivatives have shown that thioether-containing structures can exhibit significant antimicrobial activity. gazi.edu.tr Specifically, certain 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives were found to be more active against fungi than the reference compound ketoconazole. gazi.edu.tr

Table 1: In Vitro Antiviral and Antifungal Activity of Related Compounds

| Compound/Derivative Class | Target Organism/Virus | Activity Metric | Result | Source(s) |

|---|---|---|---|---|

| 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid | Herpes Simplex Virus (HSV), Vaccinia Virus | IC₅₀ | 12 µg/ml | nih.gov |

| 2,4-dioxo-4-phenylbutanoic acid (DPBA) | La Crosse Virus (LACV) Endonuclease | IC₅₀ | 0.99 µM | iucr.org |

| Farnesoic Acid Primary Amide Derivative | Aspergillus niger, Candida albicans, Trichophyton sp. | MIC | 6.25-25 µg/ml | jmb.or.kr |

| 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives | Fungi | Antifungal Activity | More active than ketoconazole | gazi.edu.tr |

Receptor Binding and Ligand-Target Interactions: In Vitro Characterization

The biological activity of a compound is intrinsically linked to its ability to interact with specific molecular targets, such as receptors and enzymes. For derivatives of 2,2-Difluoro-4-phenylbutanoic acid, these interactions are characterized by their binding affinity and the nature of the forces governing the ligand-target complex. The introduction of fluorine atoms, as in 2,2-Difluoro-4-phenylbutanoic acid, can significantly influence these properties. Fluorine's high electronegativity can alter the electronic profile of the molecule, affecting its ability to form favorable interactions with a protein's active site. researchgate.net

One example of a related derivative is 2,2-difluoro-3-(2-phenylacetamido)octanoic acid, which has been identified as a modulator of the G-protein coupled receptor 43 (GPR43). google.com The activity of such modulators is often quantified using in vitro assays like the GTPγS binding assay, which measures the activation of a GPCR upon ligand binding. google.com

Competitive binding assays are a fundamental tool for characterizing ligand-receptor interactions. These assays determine a compound's ability to displace a known radiolabeled ligand from its binding site. For example, studies on bisphenol A derivatives and estrogen receptor β (ERβ) have utilized competitive binding assays with tritium-labeled ligands to determine IC₅₀ values and dissociation constants (Kd). nih.gov Such studies can reveal complex binding behaviors, including biphasic dose-response curves that suggest the presence of multiple binding sites on the receptor. nih.gov The interaction might not be limited to the canonical binding site; some ligands can bind to allosteric sites, such as the coactivator binding site on the receptor's surface, acting as coactivator-binding inhibitors. nih.gov

Table 2: Receptor and Enzyme Interactions of Related Phenylbutanoic Acid Derivatives

| Compound/Derivative | Target | Interaction Type/Assay | Key Finding | Source(s) |

|---|---|---|---|---|

| 2,2-difluoro-3-(2-phenylacetamido)octanoic acid | G-protein coupled receptor 43 (GPR43) | Receptor Modulation / GTPγS binding assay | Identified as a GPR43 modulator. | google.com |

| Bisphenol C (BPC) | Estrogen Receptor β (ERβ) | Competitive Binding Assay | Showed biphasic binding, suggesting two binding sites. | nih.gov |

| 2,4-dioxo-4-phenylbutanoic acid (DPBA) | La Crosse Virus Endonuclease | Enzyme Inhibition / Metal Chelation | Binds to the active site via chelation of divalent metal ions. | iucr.org |

| Difluorinated benzenesulfonamide (B165840) inhibitors | Carbonic Anhydrase II | Ligand-Target Interaction / X-ray Crystallography | Fluorine substitution enhances electrostatic interactions and binding affinity. | researchgate.net |

Chiral Isomerism and Stereospecific Biological Effects

The presence of a chiral center in a molecule, such as in derivatives of 2,2-Difluoro-4-phenylbutanoic acid, gives rise to stereoisomers (enantiomers), which can exhibit markedly different biological activities. tcichemicals.com This stereospecificity is a cornerstone of pharmacology, as biological systems, being chiral themselves, often interact preferentially with one enantiomer over the other. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even cause adverse effects. tcichemicals.com

The synthesis and separation of enantiomerically pure compounds are therefore critical in drug development. For fluorinated compounds, methods have been developed to produce highly enantioenriched products. For example, enantiomerically pure acetals derived from anti-2,2-difluoro-1,3-diols have been synthesized and evaluated. beilstein-journals.org The separation of racemic mixtures into their constituent enantiomers is often achieved using techniques like preparative High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase. beilstein-journals.orgresearchgate.net The absolute configuration of the separated enantiomers can then be determined using methods like X-ray diffraction. beilstein-journals.org

The biological effects of chirality are evident across various classes of molecules. In the case of 2-aryloxypropionic acids, their herbicidal activity is often enantiomer-specific. researchgate.net Similarly, the stereoselectivity of enzymatic reactions is a well-established phenomenon. The asymmetric reduction of 2-oxo-4-phenylbutanoic acid ethyl ester, a precursor related to the title compound, using biocatalysts like Daucus carota (carrot) cell cultures, demonstrates how enzymes can preferentially produce one stereoisomer of the corresponding alcohol. researchgate.net

For 2,2-Difluoro-4-phenylbutanoic acid, the carbon atom C3 (adjacent to the difluorinated carbon) would be a potential chiral center in many of its derivatives, such as in 3-amino-4-phenylbutanoic acid derivatives, which are investigated as dipeptidyl peptidase-IV (DPP-IV) inhibitors. google.comgoogle.com The spatial arrangement of substituents around this chiral center would dictate the molecule's fit into the enzyme's active site, thereby influencing its inhibitory potency. While specific data comparing the biological effects of the (R) and (S) enantiomers of 2,2-Difluoro-4-phenylbutanoic acid itself are not detailed in the provided search context, the established principles of stereochemistry in drug action strongly suggest that any significant biological activity would likely be stereospecific.

Table 3: Chirality and Separation of Related Fluorinated and Phenylbutanoic Compounds

| Compound Class / Process | Subject | Method | Outcome | Source(s) |

|---|---|---|---|---|

| 4,6-diaryl-5,5-difluoro-1,3-dioxanes | Enantiomer Separation | Preparative HPLC on a chiral phase | Successful separation of racemic mixtures into pure enantiomers. | beilstein-journals.org |

| 2-Aryloxycarboxylic acids | Enantiomer Separation | Normal-phase HPLC on chiral stationary phases (e.g., Chiralcel OD-H) | Achieved good separation parameters for enantiomers. | researchgate.net |

| 2-Oxo-4-phenylbutanoic acid ethyl ester | Asymmetric Reduction | Biocatalysis with Daucus carota cell cultures | Stereoselective production of the corresponding chiral alcohol. | researchgate.net |

| Enantiomers of 4,6-diphenyl-5,5-difluoro-1,3-dioxanes | Structural Determination | X-ray Diffraction | Correlation of chiroptical properties with the absolute configuration. | beilstein-journals.org |

Analytical and Spectroscopic Characterization Methods for 2,2 Difluoro 4 Phenylbutanoic Acid

Advanced Spectroscopic Techniques (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of 2,2-Difluoro-4-phenylbutanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including ¹H, ¹³C, and ¹⁹F nuclei, offers a comprehensive understanding of the molecular framework. While specific experimental data for 2,2-Difluoro-4-phenylbutanoic acid is not widely published, analysis of its structural isomer, 3-fluoro-4-phenylbutanoic acid, provides comparative insights. For 3-fluoro-4-phenylbutanoic acid, the following spectral data has been reported:

¹H NMR (400 MHz, CDCl₃): δ 8.95 (s, 1H), 7.26-7.22 (m, 2H), 7.20-7.13 (m, 3H), 5.16-4.98 (m, 1H), 3.02-2.83 (m, 2H), 2.68-2.48 (m, 2H). rsc.org

¹³C NMR (100 MHz, CDCl₃): δ 176.5, 135.8 (d, J = 5.0 Hz), 129.5, 128.7, 127.0, 90.1 (d, J = 173.0 Hz), 40.9 (d, J = 21.0 Hz), 39.3 (d, J = 24.0 Hz). rsc.org

¹⁹F NMR (376 MHz, CDCl₃): δ -177.8 (s, 1F). rsc.org

For 2,2-Difluoro-4-phenylbutanoic acid, the ¹H NMR spectrum is expected to show signals corresponding to the phenyl protons and the two methylene (B1212753) groups in the butanoic acid chain. The ¹³C NMR spectrum would be characterized by the presence of a triplet for the carbon atom bonded to the two fluorine atoms due to C-F coupling. The ¹⁹F NMR spectrum would provide a key signal confirming the presence of the difluoro group. The interpretation of NMR spectra for fluorinated compounds can be complex due to spin-spin coupling between fluorine and both proton and carbon nuclei, which can extend over several bonds. magritek.comorganicchemistrydata.org

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps in confirming the elemental composition. Predicted mass spectrometry data for 2,2-Difluoro-4-phenylbutanoic acid indicates a monoisotopic mass of 200.06488 Da. uni.lu The fragmentation pattern in MS analysis can provide further structural information. For instance, in the GC-MS analysis of related aliphatic difluorinated compounds, a characteristic loss of a hydrogen fluoride (B91410) molecule ([M-HF]⁺) has been observed.

Table 1: Predicted Mass Spectrometry Data for 2,2-Difluoro-4-phenylbutanoic Acid Adducts

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 201.07216 |

| [M+Na]⁺ | 223.05410 |

| [M-H]⁻ | 199.05760 |

| [M+NH₄]⁺ | 218.09870 |

| [M+K]⁺ | 239.02804 |

| [M+H-H₂O]⁺ | 183.06214 |

Data sourced from PubChem. uni.lu

Chromatographic Methods for Purity and Isomer Separation (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of 2,2-Difluoro-4-phenylbutanoic acid and for separating it from any isomers or impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the analysis of carboxylic acids. For fluorinated arylcarboxylic acids, reversed-phase HPLC is often employed. mdpi.comresearchgate.net A typical HPLC system for the analysis of 2,2-Difluoro-4-phenylbutanoic acid would likely utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like formic acid in water) and an organic solvent such as acetonitrile. chromatographyonline.comsielc.comsigmaaldrich.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using a UV detector, as the phenyl group in the molecule absorbs UV light. chromatographyonline.com Chiral HPLC methods can also be developed to separate enantiomers if the compound is synthesized as a racemate. mdpi.comresearchgate.net

Gas Chromatography (GC)

Gas chromatography is another powerful technique for the analysis of volatile compounds. However, due to the low volatility of carboxylic acids, derivatization is typically required before GC analysis. nih.govnih.gov For perfluoroalkyl carboxylic acids, esterification to more volatile methyl or other alkyl esters is a common derivatization strategy. nih.gov The derivatized 2,2-Difluoro-4-phenylbutanoic acid could then be analyzed on a suitable GC column, likely a non-polar or medium-polarity column, coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) for detection and identification. nih.gov

Table 2: Potential Chromatographic Methods for 2,2-Difluoro-4-phenylbutanoic Acid Analysis

| Technique | Column Type | Mobile Phase/Carrier Gas | Detection |

|---|---|---|---|

| HPLC | Reversed-phase C18 | Acetonitrile/Water with formic acid | UV |

| GC (after derivatization) | Non-polar/Medium-polarity capillary | Helium/Nitrogen | FID, MS |

Crystallographic Analysis for Solid-State Structure Elucidation

Crystallographic analysis, specifically single-crystal X-ray diffraction, is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

As of the latest available information, no public crystallographic data for 2,2-Difluoro-4-phenylbutanoic acid has been reported. The determination of its crystal structure would require the growth of a suitable single crystal, which can be a challenging process. If a crystal structure were determined, it would provide invaluable information on the conformation of the butanoic acid chain relative to the phenyl ring and the nature of the intermolecular hydrogen bonding involving the carboxylic acid groups.

Future Directions in Research on 2,2 Difluoro 4 Phenylbutanoic Acid

Expanding Synthetic Scope and Green Chemistry Approaches

The development of more efficient, scalable, and environmentally benign methods for synthesizing 2,2-Difluoro-4-phenylbutanoic acid and its analogs is a key area of future research. While traditional fluorination methods often require harsh reagents and conditions, emerging strategies are focusing on greener alternatives.

One promising avenue is the use of photoredox catalysis . This technique utilizes visible light to initiate radical-based reactions under mild conditions. For instance, methods for the hydrodifluoromethylation of alkenes using a difluoroacetic acid precursor have been developed, offering a metal-free and operationally simple approach. researchgate.netresearchgate.net Similarly, photoredox/palladium dual catalysis has been employed for the carboxylation of gem-difluoroalkenes, providing a pathway to α-fluoroacrylic acids which are related structures. researchgate.net Adapting these light-driven methods could provide more sustainable routes to 2,2-Difluoro-4-phenylbutanoic acid.

Future efforts will likely focus on:

Catalyst-Free Syntheses: Exploring reactions that proceed without the need for metal catalysts, such as visible-light-induced radical difluoromethylation using precursors like [bis(difluoroacetoxy)iodo]benzene. researchgate.net

Flow Chemistry: Implementing continuous flow reactors for the synthesis, which can improve safety, scalability, and reaction efficiency compared to traditional batch processes.

Biocatalysis: Investigating enzymatic reactions to introduce the difluoro moiety or build the carbon skeleton, offering high selectivity and mild reaction conditions. mdpi.com

These advancements aim to make 2,2-Difluoro-4-phenylbutanoic acid and its derivatives more accessible for widespread research and potential commercial application, aligning with the principles of green chemistry by reducing waste and energy consumption. iris-biotech.de

Deeper Mechanistic Understanding of Fluorine Effects

The gem-difluoro group at the α-position to the carboxylic acid is the defining feature of 2,2-Difluoro-4-phenylbutanoic acid, profoundly influencing its physicochemical and biological properties. While it is known that fluorine substitution can enhance metabolic stability and binding affinity, a more granular understanding of these effects is a critical research direction. researchgate.net

The high electronegativity of the two fluorine atoms significantly alters the electronic distribution within the molecule. This has several key consequences:

Acidity: The fluorine atoms increase the acidity of the carboxylic acid proton, which can affect the molecule's ionization state at physiological pH and its ability to participate in hydrogen bonding.

Conformational Rigidity: The steric bulk and electronic repulsion of the difluoromethyl group can restrict the conformational freedom of the molecule, potentially pre-organizing it for a more favorable binding pose with a biological target.

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the α-position resistant to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug deactivation. researchgate.net

Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier. researchgate.net

Future research will employ a combination of physical organic chemistry techniques and computational modeling to precisely quantify these effects. For example, detailed kinetic studies can elucidate the impact of the gem-difluoro group on reaction rates, while advanced spectroscopic methods can probe intramolecular interactions and conformational preferences. nih.gov This deeper mechanistic insight is crucial for predicting how fluorination will impact the behavior of new derivatives. cas.cn

Rational Design of Novel Derivatives for Targeted Biological Applications

The 2,2-Difluoro-4-phenylbutanoic acid scaffold is a promising starting point for the rational design of new therapeutic agents. By systematically modifying the phenyl ring and the carboxylic acid moiety, researchers can create libraries of compounds tailored to interact with specific biological targets. nih.gov

The principles of rational drug design involve using the structural information of a target protein or an existing ligand to guide the synthesis of more potent and selective inhibitors. For example, analogs of 2,2-Difluoro-4-phenylbutanoic acid could be designed as:

Enzyme Inhibitors: The carboxylic acid can mimic the substrate of an enzyme, while the difluorinated backbone provides stability. The phenyl group can be functionalized to achieve specific interactions within an enzyme's active site. This approach has been successful in developing inhibitors for enzymes like HIV protease. nih.gov

CFTR Modulators: Analogs of phenylbutyric acid have been investigated as modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. nih.gov Introducing the difluoro group could enhance potency and improve pharmacokinetic properties.

Histone Deacetylase (HDAC) Inhibitors: Vorinostat, an HDAC inhibitor, contains a phenyl group and a hydroxamic acid. Creating difluorinated analogs of such structures is a known strategy to improve efficacy. nih.govmdpi.com

The table below illustrates potential modifications to the 2,2-Difluoro-4-phenylbutanoic acid scaffold and their intended therapeutic targets, based on established drug design principles.

| Scaffold Modification | Potential Therapeutic Target | Design Rationale |

|---|---|---|

| Substitution on the Phenyl Ring (e.g., -OH, -NH2, -Cl) | Kinases, Proteases | To enhance binding affinity and selectivity by forming specific interactions (e.g., hydrogen bonds, halogen bonds) with amino acid residues in the target's active site. |

| Replacement of Carboxylic Acid with Bioisosteres (e.g., Tetrazole, Hydroxamic Acid) | GPCRs, HDACs | To modulate acidity, improve metabolic stability, and alter binding modes. Hydroxamic acids are key zinc-binding groups in HDAC inhibitors. nih.gov |

| Extension or Constraining of the Butanoic Acid Chain | Various enzymes and receptors | To optimize the distance and orientation between the phenyl ring and the acidic group for improved target engagement. |

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental synthesis is revolutionizing drug discovery and chemical research. For 2,2-Difluoro-4-phenylbutanoic acid, this integrated approach will be instrumental in accelerating the design and validation of new derivatives.

Computational methods such as quantum chemical calculations, molecular docking, and molecular dynamics (MD) simulations can provide invaluable insights before a molecule is ever synthesized in the lab. researchgate.netnih.gov

Quantum Chemistry: Density Functional Theory (DFT) calculations can be used to predict molecular geometries, vibrational frequencies (for comparison with IR and Raman spectra), and electronic properties like electrostatic potential maps. researchgate.net This helps in understanding the intrinsic properties conferred by the difluoro group.

Molecular Docking: This technique predicts the preferred binding orientation of a ligand to a target protein. It can be used to screen virtual libraries of 2,2-Difluoro-4-phenylbutanoic acid derivatives against a specific biological target, prioritizing candidates for synthesis. medchemexpress.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a ligand-protein complex over time, providing insights into binding stability and the energetic contributions of different interactions.

These computational predictions are then validated and refined through experimental work . For example, a computationally designed derivative with high predicted binding affinity can be synthesized and its actual activity measured through biological assays. Discrepancies between predicted and experimental results can then be used to improve the computational models, creating a feedback loop that enhances the predictive power of the in silico methods. nih.gov This iterative cycle of design, synthesis, and testing is a powerful strategy for efficiently navigating the complex landscape of chemical and biological space to discover novel and effective molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-difluoro-4-phenylbutanoic acid, and how can purity be maximized?

- Methodological Answer : Multi-step synthesis involving fluorination via electrophilic substitution or halogen exchange reactions is common. For example, palladium-catalyzed coupling (e.g., Suzuki-Miyaura) can introduce the phenyl group, while fluorination may use reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor . Purity (>95%) is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water . Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How does the fluorine substitution at the 2,2-position influence the compound’s reactivity and stability?

- Methodological Answer : Fluorine’s electronegativity increases the acidity of the α-hydrogens, enhancing susceptibility to nucleophilic attack. Stability under acidic/basic conditions can be assessed via pH-dependent degradation studies (e.g., incubate at pH 1–13, 37°C, and analyze via LC-MS). Fluorine also reduces metabolic degradation in biological systems, as shown in comparative studies with non-fluorinated analogs .

Q. What spectroscopic techniques are most effective for structural characterization?

- Methodological Answer :

- NMR : ¹⁹F NMR (δ -110 to -120 ppm for CF₂) confirms fluorination, while ¹H NMR (δ 7.2–7.5 ppm for aromatic protons) verifies the phenyl group .

- IR : Strong C=O stretch at ~1700 cm⁻¹ (carboxylic acid) and C-F stretches at 1100–1200 cm⁻¹ .

- X-ray crystallography : Resolves spatial arrangement of the CF₂ and phenyl groups, critical for understanding steric effects .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of 2,2-difluoro-4-phenylbutanoic acid derivatives?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with target proteins (e.g., enzymes in apoptosis pathways). DFT calculations (Gaussian 09) assess electronic effects of fluorine on binding affinity. Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .

Q. What strategies resolve contradictions in cytotoxicity data across studies?

- Methodological Answer : Discrepancies may arise from cell line specificity or assay conditions. Standardize protocols:

- Use MTT/WST-1 assays with matched cell lines (e.g., HeLa, HEK293).

- Control for pH (fluorinated compounds may alter media acidity).

- Compare results with positive controls (e.g., cisplatin) and validate via flow cytometry (apoptosis markers like Annexin V) .

Q. How does fluorination impact the compound’s pharmacokinetic profile in vivo?

- Methodological Answer : Conduct ADME studies in rodent models:

- Absorption : Measure plasma concentrations post-oral/IP administration via LC-MS/MS.

- Metabolism : Identify metabolites using hepatic microsome assays (LC-HRMS).

- Fluorine’s electron-withdrawing effect often reduces hepatic clearance, extending half-life .

Q. What are the challenges in synthesizing enantiomerically pure 2,2-difluoro-4-phenylbutanoic acid, and how are they addressed?

- Methodological Answer : Racemization at the CF₂-bearing carbon occurs under basic conditions. Mitigate via:

- Chiral auxiliaries (e.g., Evans oxazolidinones) during synthesis.

- Enzymatic resolution using lipases (e.g., Candida antarctica) in organic solvents .

- Confirm enantiopurity via chiral HPLC (Chiralpak IA column, hexane/isopropanol) .

Data Interpretation and Experimental Design

Q. How to design experiments evaluating the compound’s role in modulating enzyme activity?

- Methodological Answer :

- Kinetic assays : Measure Vₘₐₓ and Kₘ using fluorogenic substrates (e.g., 4-nitrophenyl esters) .

- Inhibitor studies : Determine IC₅₀ under varying pH/temperature. Use Lineweaver-Burk plots to identify competitive/non-competitive inhibition .

Q. What analytical approaches differentiate degradation products during stability studies?

- Methodological Answer : Accelerated stability testing (40°C/75% RH, 1–3 months) with analysis via:

- LC-MSⁿ : Identifies major degradants (e.g., defluorination products).

- ²⁹Si NMR : Detects silanol derivatives if silica gel impurities are present .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.